3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative characterized by a 1-methylpyrazole core linked to a sulfonylated piperazine moiety and a 4-fluorobenzyl substituent. Its molecular formula is C₂₂H₂₂ClFN₅O₃S, with a molecular weight of 487.0 g/mol (estimated). The structure features:
- A 1-methyl-1H-pyrazole ring at position 4 of the carboxamide group.
- An N-(4-fluorophenyl)methyl substituent, which may enhance lipophilicity and target selectivity.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-27-15-20(21(30)25-14-16-2-6-18(24)7-3-16)22(26-27)33(31,32)29-12-10-28(11-13-29)19-8-4-17(23)5-9-19/h2-9,15H,10-14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBTUVWSUKZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-1H-pyrazole-4-carbonyl Chloride
The synthesis commences with ethyl acetoacetate (1) , which undergoes condensation with triethyl orthoformate in acetic anhydride to yield ethoxymethylene intermediate (2) . Hydrazine hydrate cyclization generates ethyl 1H-pyrazole-4-carboxylate (3) , followed by N-methylation using dimethyl sulfate under basic conditions (NaHCO₃/toluene, 50°C) to produce ethyl 1-methyl-1H-pyrazole-4-carboxylate (4) .
Saponification and Acid Chloride Formation:
Compound 4 undergoes hydrolysis with NaOH (2M, EtOH/H₂O, 2h) to carboxylic acid 5 , which reacts with thionyl chloride (reflux, 8h) to afford 1-methyl-1H-pyrazole-4-carbonyl chloride (6) in 85-92% yield.
Synthesis of 4-(4-Chlorophenyl)piperazine-1-sulfonyl Chloride
Piperazine derivative 7 is prepared via:
- N-arylation : Reacting piperazine with 1-chloro-4-iodobenzene under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C)
- Sulfonation : Treating 7 with chlorosulfonic acid (ClSO₃H, DCM, 0°C→rt) to sulfonic acid 8 , followed by PCl₅-mediated conversion to sulfonyl chloride 9 (84% yield).
Carboxamide Coupling and Sulfonylation
Stepwise Assembly:
- Carboxamide Formation : React 6 with (4-fluorophenyl)methanamine in THF/K₂CO₃ (0°C→rt) to obtain N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide (10) (Yield: 78%)
- Sulfonylation : Treat 10 with 9 in pyridine/DMF (1:1, 60°C, 12h) to install the piperazinylsulfonyl group, yielding target compound 11 (63% yield)
Reaction Table 1: Optimization of Sulfonylation Conditions
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | DMF | 60 | 12 | 63 |
| 2 | Et₃N | CH₂Cl₂ | 40 | 24 | 41 |
| 3 | DBU | THF | 50 | 18 | 55 |
| 4 | NaH | Dioxane | 80 | 6 | 58 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.45–7.38 (m, 4H, Ar-H)
- δ 6.92 (d, J=8.5 Hz, 2H, Cl-C₆H₄)
- δ 4.43 (d, J=5.8 Hz, 2H, CH₂NH)
- δ 3.72 (s, 3H, NCH₃)
- δ 3.25–3.18 (m, 8H, piperazine-H)
¹³C NMR (126 MHz, DMSO-d₆):
Mass Spectrometry
HRMS (ESI-TOF):
Process Optimization Challenges
Key Issues Identified:
- Regioselectivity in Pyrazole Methylation : Early routes using methyl iodide showed <60% N-methylation. Switching to dimethyl sulfate/NaHCO₃ improved selectivity to >95%
- Sulfonyl Chloride Stability : Compound 9 decomposes above 80°C. Storage at −20°C under N₂ atmosphere extends shelf-life to 6 months
- Carboxamide Hydrolysis : Early THF/H₂O systems caused 15–20% hydrolysis. Anhydrous THF with molecular sieves reduced degradation to <5%
Table 2: Yield Improvement Through Solvent Screening
| Stage | Original Solvent | Yield (%) | Optimized Solvent | Yield (%) |
|---|---|---|---|---|
| Carboxamide Coupling | CH₂Cl₂ | 65 | THF | 78 |
| Sulfonylation | Toluene | 48 | DMF/Pyridine | 63 |
Alternative Synthetic Approaches
Solid-Phase Synthesis
A patent-pending method immobilizes the pyrazole core on Wang resin via its carboxyl group. Sequential piperazine sulfonylation and fluorobenzylamine coupling achieves 71% purity after cleavage (TFA/DCM).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Amino derivatives of the carboxamide group.
Substitution: Substituted derivatives of the chlorophenyl and fluorophenyl groups.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (CAS 362519-49-1)
- Structure : Shares a pyrazole core and sulfonyl-piperazine group but incorporates a dihydropyrazole ring and a carboximidamide group instead of carboxamide.
- Molecular Weight : 487.4 g/mol (vs. 487.0 for the target compound).
- Activity: Marketed as (±)-Ibipinabant (SLV319), a cannabinoid CB1 receptor antagonist. The target compound’s fluorophenyl group may confer distinct receptor affinity compared to Ibipinabant’s dichlorophenyl substituents .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : Pyrazole-3-carboxamide with polychlorinated aryl groups and a pyridylmethyl substituent.
- Activity : Exhibits CB1 receptor antagonism (IC₅₀ = 0.139 nM), significantly stronger than early analogs like rimonabant. The target compound’s piperazinylsulfonyl group may reduce CB1 affinity but improve selectivity for other targets (e.g., serotonin receptors) .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Structure : Replaces the pyrazole core with an acetamide linker but retains the sulfonylated piperazine and 4-fluorophenyl group.
- Key Difference: The absence of the pyrazole ring likely diminishes π-π stacking interactions with aromatic receptor pockets, reducing potency in cannabinoid or serotonin receptor binding assays compared to the target compound .
Pharmacological and Structural Analysis
Table 1: Structural and Functional Comparison
Key Observations:
- Piperazine-Sulfonyl Motif : Present in both the target compound and Ibipinabant, this group is critical for modulating receptor binding kinetics. The sulfonyl group enhances hydrogen bonding with serine or threonine residues in receptor pockets .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may improve metabolic stability compared to chlorine, reducing oxidative dehalogenation risks .
Biological Activity
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, including a pyrazole core and a piperazine moiety, has been the subject of various studies exploring its biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 494.05 g/mol. The presence of functional groups such as sulfonamide and carboxamide contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. Studies have shown that derivatives of pyrazole can possess significant antifungal and antitubercular activities. For instance, compounds similar to this compound were tested against various fungal strains and Mycobacterium tuberculosis, showing promising results in inhibiting their growth .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through various models. Pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory activity .
Enzyme Inhibition
The sulfonamide moiety in this compound is associated with enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Studies have reported that similar compounds exhibit effective inhibition of these enzymes, which is crucial for therapeutic applications in neurodegenerative diseases and urolithiasis .
The biological activity of this compound likely involves its interaction with specific molecular targets, including receptors and enzymes. The binding affinity to these targets can modulate their activity, leading to the observed pharmacological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazole core | Antimicrobial |
| Compound B | Sulfonamide group | Anti-inflammatory |
| Compound C | Piperazine moiety | Enzyme inhibition |
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the target compound:
- Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation markers. Compounds showed varying degrees of efficacy compared to standard drugs like diclofenac .
- Antimicrobial Evaluation : Synthesis of 3-(4-chlorophenyl)-pyrazole derivatives revealed strong antifungal activity against multiple strains, supporting the potential use of these compounds in treating infections .
- Enzyme Inhibition Assays : Research indicated that specific derivatives could effectively inhibit AChE, showcasing their potential in treating conditions like Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes for 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the pyrazole core with sulfonated piperazine and fluorophenylmethylamine. Key steps include:
- Sulfonation : Reacting the pyrazole intermediate with 4-(4-chlorophenyl)piperazine-1-sulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours) .
- Carboxamide Formation : Coupling the sulfonated intermediate with 4-fluorobenzylamine using EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
Optimization focuses on solvent choice (polar aprotic solvents for sulfonation), temperature control, and stoichiometric ratios to minimize byproducts .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methyl group at pyrazole N1, sulfonyl linkage) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] peak at m/z 517.1124 for CHClFNOS) .
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and elemental analysis (±0.4% for C, H, N) .
Advanced Research Questions
Q. What strategies are used to identify biological targets of this compound, and how are binding affinities quantified?
- Methodological Answer : Target identification involves:
- Receptor Screening : Radioligand binding assays (e.g., for serotonin/dopamine receptors due to piperazine moiety) using -labeled ligands (e.g., -ketanserin for 5-HT) .
- Computational Docking : Molecular dynamics simulations (AutoDock Vina, Schrödinger Suite) to predict interactions with receptor active sites (e.g., hydrophobic pockets for chlorophenyl/fluorophenyl groups) .
Binding affinities (K) are calculated via competitive displacement curves using GraphPad Prism .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for neurological targets?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Synthesizing analogs with halogen substitutions (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl) to assess steric/electronic effects .
- Bioisosteric Replacement : Swapping the sulfonamide group with carbamate or phosphonate to modulate solubility and target engagement .
Activity is evaluated using functional assays (e.g., cAMP modulation for GPCRs) and selectivity profiling across receptor panels .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved for this compound?
- Methodological Answer : Contradictions are addressed via:
- Metabolic Stability Testing : Liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the piperazine ring) .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction, explaining reduced in vivo bioavailability .
- Orthogonal Assays : Comparing cell-based (e.g., HEK293) and tissue-specific (e.g., brain slice electrophysiology) models to confirm target engagement .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and brain penetration?
- Methodological Answer :
- Rodent Models : Intravenous/oral administration in Sprague-Dawley rats with serial blood/brain sampling. LC-MS/MS quantifies plasma and brain concentrations .
- Blood-Brain Barrier (BBB) Permeability : In situ perfusion assays (e.g., using -labeled compound) to calculate permeability-surface area (PS) values .
- Metabolite Profiling : UPLC-QTOF to identify major metabolites (e.g., N-dealkylation products) in urine and plasma .
Specialized Methodological Questions
Q. How can enantiomeric purity be ensured during synthesis, and how do enantiomers differ in biological activity?
- Methodological Answer :
- Chiral Resolution : Use of chiral HPLC columns (Chiralpak IA/IB) with hexane/isopropanol mobile phase to separate enantiomers .
- Asymmetric Synthesis : Employing chiral auxiliaries (e.g., Evans oxazolidinones) during carboxamide formation .
Enantiomers are tested in receptor-binding assays (e.g., 5-HT vs. 5-HT) to identify stereospecific activity, with IC values differing by >10-fold in some cases .
Q. What transcriptomic/proteomic approaches elucidate this compound’s impact on neuroinflammatory pathways?
- Methodological Answer :
- RNA Sequencing : LPS-stimulated BV2 microglia treated with the compound (10 µM, 24 hours) to identify downregulated cytokines (e.g., IL-6, TNF-α) via DESeq2 analysis .
- Phosphoproteomics : SILAC-labeled SH-SY5Y cells analyzed by LC-MS/MS to map kinase inhibition (e.g., JNK, p38 MAPK) .
Pathway enrichment (DAVID/KEGG) links targets to NF-κB or NLRP3 inflammasome modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
